Regiochemical Positioning of Chlorine Determines Conformational Energy: 3-Chloro vs. 2-Chloro and 4-Chloro Tetrahydropyrans
Ab initio calculations (RHF/6-31G(d) and MP2/6-31G(d)) on 2-, 3-, and 4-chloro-substituted tetrahydropyrans demonstrate that the conformational energy of the chloro substituent is position-dependent. Moving from the 4-chloro to the 3-chloro isomer increases conformational energy, while transitioning to the 2-chloro isomer results in a sign change of the conformational energy [1]. For the axial conformers specifically, the C–Cl and C–H bonds in the geminal position relative to the ring oxygen are elongated compared to the equatorial counterparts in all three regioisomers [1].
| Evidence Dimension | Conformational energy trend across chloro-substituted tetrahydropyran regioisomers |
|---|---|
| Target Compound Data | 3-chloro-tetrahydropyran: intermediate conformational energy between 4-chloro and 2-chloro isomers; axial C–Cl bond longer than equatorial [1] |
| Comparator Or Baseline | 4-chloro-tetrahydropyran (lower conformational energy); 2-chloro-tetrahydropyran (conformational energy sign change); 2-methoxytetrahydropyran (no chloro substituent) [1] |
| Quantified Difference | Conformational energy increases from 4-Cl → 3-Cl; sign change from 3-Cl → 2-Cl. Axial C–Cl bonds in all three isomers are consistently longer than equatorial C–Cl bonds [1]. |
| Conditions | Ab initio quantum-chemical calculations (RHF/6-31G(d) and MP2/6-31G(d)) in gas phase; conformational energy derived from energy differences between axial and equatorial conformers [1]. |
Why This Matters
The distinct conformational energy profile of 3-chloro-substituted tetrahydropyrans influences their reactivity, stability, and stereochemical outcomes in nucleophilic displacement reactions compared to regioisomeric analogs, which is critical for synthetic route design.
- [1] Feshin, V. P.; Zhizhina, L. I.; Feshina, E. V. Conformational Features of Monochloro-substituted Tetrahydropyrans According to Data from ab initio Calculations and 35Cl NQR. Chem. Heterocycl. Compd. 2005, 41, 168–173. View Source
